beryllium;2-methylcyclopenta-1,3-diene
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Overview
Description
Beryllium;2-methylcyclopenta-1,3-diene is an organometallic compound that features a beryllium atom coordinated to a 2-methylcyclopenta-1,3-diene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beryllium;2-methylcyclopenta-1,3-diene typically involves the reaction of beryllium chloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is to use lithium aluminum hydride (LiAlH4) as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is usually carried out in anhydrous conditions to avoid hydrolysis of the beryllium compound.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. similar organometallic compounds are produced using large-scale reactors with precise control over temperature, pressure, and atmosphere to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Beryllium;2-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can further modify the ligand structure or reduce the beryllium center.
Substitution: Ligand substitution reactions can occur, where the 2-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed
Oxidation: Beryllium oxide and various organic by-products.
Reduction: Modified ligand structures and reduced beryllium species.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Beryllium;2-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in certain reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biology and Medicine: Limited applications due to the toxicity of beryllium, but studied for its potential use in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of beryllium;2-methylcyclopenta-1,3-diene involves the coordination of the beryllium atom to the 2-methylcyclopenta-1,3-diene ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Beryllium;cyclopenta-1,3-diene: Similar structure but without the methyl group on the ligand.
Magnesium;2-methylcyclopenta-1,3-diene: Similar coordination but with magnesium instead of beryllium.
Aluminum;2-methylcyclopenta-1,3-diene: Similar coordination but with aluminum instead of beryllium.
Uniqueness
Beryllium;2-methylcyclopenta-1,3-diene is unique due to the presence of the beryllium atom, which imparts distinct electronic and structural properties compared to its magnesium and aluminum analogs. The methyl group on the ligand also influences the reactivity and stability of the compound, making it a valuable subject of study in organometallic chemistry.
Properties
CAS No. |
163928-85-6 |
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Molecular Formula |
C12H14Be |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
beryllium;2-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Be/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 |
InChI Key |
MBQMTHIKCUKDRS-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].CC1=C[CH-]C=C1.CC1=C[CH-]C=C1 |
Origin of Product |
United States |
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